(5Z)-3-ethyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)imidazolidin-4-one
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Overview
Description
3-ETHYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a thioxo group at the second position and a trimethoxyphenyl group at the fifth position, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting intermediate is then cyclized to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-ETHYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxo group and the trimethoxyphenyl moiety allows it to bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds also contain a sulfur atom and exhibit similar biological activities.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Thiadiazoles: Display a wide range of pharmacological activities, such as antimicrobial and anticancer effects.
Uniqueness
3-ETHYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of both thioxo and trimethoxyphenyl groups. This combination enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N2O4S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C15H18N2O4S/c1-5-17-14(18)10(16-15(17)22)6-9-7-11(19-2)13(21-4)12(8-9)20-3/h6-8H,5H2,1-4H3,(H,16,22)/b10-6- |
InChI Key |
QZGZDBGHOSRLLT-POHAHGRESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)NC1=S |
Origin of Product |
United States |
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